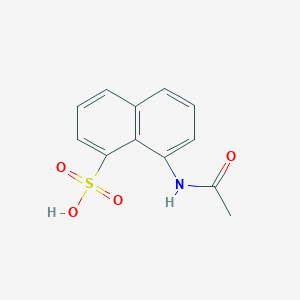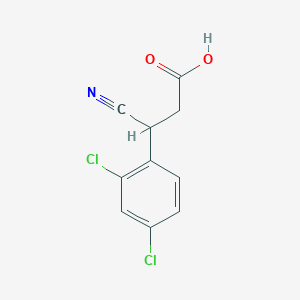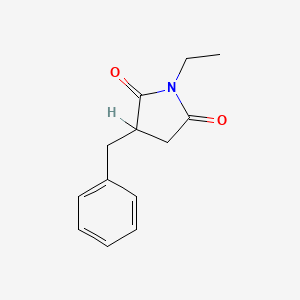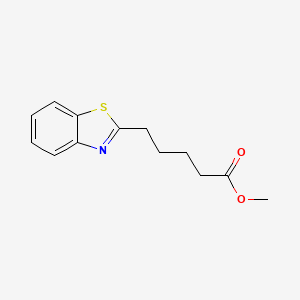![molecular formula C12H18N4S2 B3044785 5-methyl-4-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylsulfanylmethyl]-1H-imidazole CAS No. 100442-40-8](/img/structure/B3044785.png)
5-methyl-4-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylsulfanylmethyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylsulfanylmethyl]-1H-imidazole is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylsulfanylmethyl]-1H-imidazole typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the imidazole ring or the sulfur atoms, resulting in the formation of reduced imidazole derivatives or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or sulfur groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives and thiols.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-methyl-4-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylsulfanylmethyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-methyl-4-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylsulfanylmethyl]-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the sulfur groups can form disulfide bonds or undergo redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-methyl-4-nitro-1H-imidazol-5-yl)-Morpholine
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 5-methyl-4-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylsulfanylmethyl]-1H-imidazole stands out due to its multiple sulfur groups and methyl substitutions. These features enhance its reactivity and potential for forming diverse chemical bonds, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
100442-40-8 |
|---|---|
Molecular Formula |
C12H18N4S2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-methyl-4-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylsulfanylmethyl]-1H-imidazole |
InChI |
InChI=1S/C12H18N4S2/c1-9-11(15-7-13-9)5-17-3-4-18-6-12-10(2)14-8-16-12/h7-8H,3-6H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
YYECZKSABQIMFU-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CSCCSCC2=C(NC=N2)C |
Canonical SMILES |
CC1=C(N=CN1)CSCCSCC2=C(NC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phosphine, [2-(dimethoxymethyl)phenyl]diphenyl-](/img/structure/B3044707.png)











